

Spectroscopic Analysis of Nona-1,5-dien-4-ol: A Technical Guide

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Compound of Interest		
Compound Name:	Nona-1,5-dien-4-OL	
Cat. No.:	B14505639	Get Quote

Note: Experimental spectroscopic data for **nona-1,5-dien-4-ol** is not readily available in public databases. This guide presents a representative dataset from a structural isomer, nona-2,8-dien-4-ol, to provide insights into the expected spectral characteristics. All presented data and interpretations should be considered in this context.

Introduction

1,5-dien-4-ol, a dienol of interest to researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra for **nona-1,5-dien-4-ol**, this document utilizes data from the closely related structural isomer, nona-2,8-dien-4-ol. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a structured format and detailing the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the structural analog, nona-2,8-dien-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for nona-2.8-dien-4-ol



Chemical Shift (δ) in ppm	Carbon Atom Assignment
16.2	C1
20.9	C6
24.6	C5
33.6	C7
37.0	C3
68.8	C4

Solvent: Chloroform-d

¹H NMR Data (Predicted for **nona-1,5-dien-4-ol**)

Since experimental ¹H NMR data for a suitable analog is unavailable, a predicted spectrum based on the structure of **nona-1,5-dien-4-ol** is provided for illustrative purposes. Actual experimental values may vary.

Chemical Shift (δ) in ppm	Multiplicity	Integration	Proton Assignment
~5.8	ddt	1H	H2
~5.2	m	2H	H1
~5.5	m	2H	H5, H6
~4.1	q	1H	H4
~2.3	m	2H	Н3
~2.1	m	2H	H7
~1.4	sextet	2H	Н8
~0.9	t	3H	Н9
(variable)	br s	1H	-OH



Infrared (IR) Spectroscopy

The IR spectrum of a dienol like **nona-1,5-dien-4-ol** is expected to show characteristic absorption bands for its functional groups.

Predicted Significant IR Peaks for nona-1,5-dien-4-ol

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3350 (broad)	О-Н	Stretching
~3080	=C-H	Stretching
~2960-2850	С-Н	Stretching
~1640	C=C	Stretching
~1050	C-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry of **nona-1,5-dien-4-ol** would likely proceed via electron ionization, leading to a molecular ion peak and various fragmentation patterns.

Predicted Mass Spectrometry Data for nona-1,5-dien-4-ol

m/z	Interpretation
140	[M]+ (Molecular Ion)
122	[M - H ₂ O] ⁺
97	[M - C₃H₅] ⁺
81	[M - C ₄ H ₇ O] ⁺
57	[C ₄ H ₉] ⁺
41	[C ₃ H ₅] ⁺

Experimental Protocols



The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of the analyte (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette plugged with glass wool to filter out any particulate matter.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used, and the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum and improve signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top, spreading the liquid into a thin film.
- The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.



Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Procedure: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- For a volatile liquid like **nona-1,5-dien-4-ol**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
- Electron Ionization (EI) is a common method for such molecules. The sample in the gas phase is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

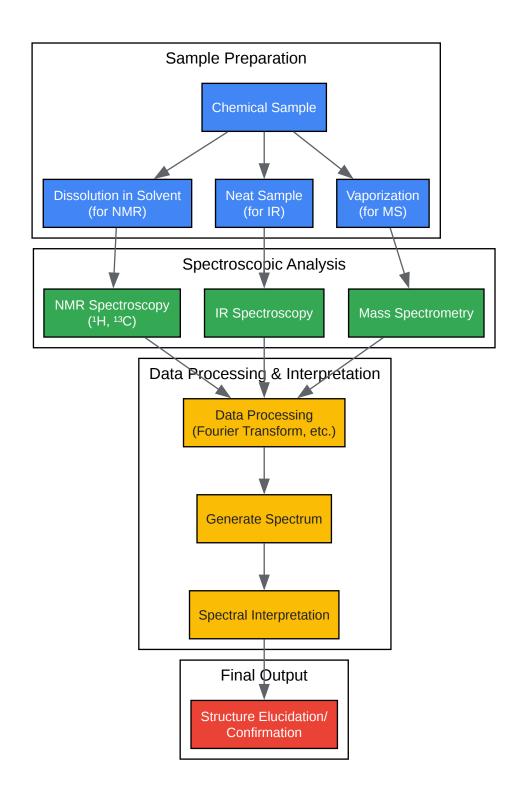
Data Acquisition:

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Procedure: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

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